Sydowimide A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

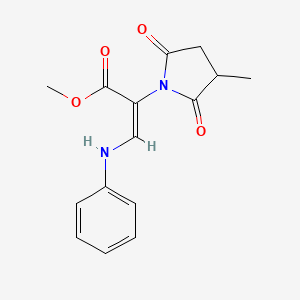

C15H16N2O4 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate |

InChI |

InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+ |

InChI Key |

WWCNUZACVNKNFW-FMIVXFBMSA-N |

Isomeric SMILES |

CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC |

Canonical SMILES |

CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Review of Sydowimide A: A Novel Protein Tyrosine Phosphatase Inhibitor

Discovered as a novel secondary metabolite from the marine-derived fungus Aspergillus sydowii DL1045, this compound has emerged as a noteworthy inhibitor of several protein tyrosine phosphatases (PTPs). This technical review synthesizes the current literature on this compound, presenting its biological activity, putative mechanisms of action, and the experimental methodologies relevant to its study.

Quantitative Biological Activity of this compound

This compound was identified during a chemical epigenetic regulation study, where the addition of the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) to the culture of Aspergillus sydowii DL1045 induced its production. Subsequent bioassays revealed its inhibitory potential against key protein tyrosine phosphatases implicated in various cellular processes. The inhibitory activities are summarized below.

| Target Phosphatase | IC50 (µM) | Reference |

| Src homology region 2 domain-containing phosphatase-1 (SHP1) | 1.5 | [1][2][3][4][5] |

| T-cell protein tyrosine phosphatase (TCPTP) | 2.4 | [1][2][3][4][5] |

| Leukocyte common antigen (CD45) | 18.83 | [1][2][3][4][5] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and biological characterization of this compound.

Isolation and Characterization of this compound

This compound was isolated from the ethyl acetate extract of the fermentation broth of Aspergillus sydowii DL1045 cultured in the presence of SAHA. The isolation process typically involves the following steps:

-

Fermentation: Aspergillus sydowii DL1045 is cultured in a suitable medium, such as potato dextrose broth, supplemented with a chemical epigenetic modulator like SAHA.

-

Extraction: The culture broth is partitioned with an organic solvent, commonly ethyl acetate, to extract the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the active compounds. These techniques may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-performance liquid chromatography (HPLC), often with a C18 column.

-

-

Structure Elucidation: The chemical structure of the purified compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).

-

High-resolution mass spectrometry (HRMS).

-

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

The following is a representative protocol for a fluorescence-based PTP inhibition assay, a common method for evaluating the activity of PTP inhibitors like this compound.[6]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

-

Enzyme Solution: Recombinant human PTPs (SHP1, TCPTP, CD45) diluted in assay buffer to the desired concentration.

-

Substrate Solution: A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is diluted in the assay buffer.

-

Inhibitor Solution: this compound is dissolved in DMSO and serially diluted to various concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

Add 5 µL of the inhibitor solution (or DMSO for control) to each well.

-

Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 355 nm excitation and 460 nm emission for DiFMUP).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathways Modulated by this compound

This compound's inhibitory activity against SHP1, TCPTP, and CD45 suggests its potential to modulate numerous downstream signaling pathways critical in immunity, cell growth, and differentiation.

SHP1-Mediated Signaling

SHP1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells.[7] It generally acts as a negative regulator of signaling pathways by dephosphorylating key signaling molecules.[2][8][9] By inhibiting SHP1, this compound could potentially enhance signaling downstream of various receptors.

Caption: this compound inhibits SHP1, potentially enhancing receptor signaling.

TCPTP-Mediated Signaling

T-cell protein tyrosine phosphatase (TCPTP) is a ubiquitously expressed non-receptor PTP that regulates various signaling pathways, including those initiated by cytokine and growth factor receptors.[4][10][11] Inhibition of TCPTP by this compound could lead to the sustained activation of these pathways.

Caption: this compound inhibits TCPTP, potentially augmenting JAK/STAT signaling.

CD45-Mediated Signaling

CD45, also known as the leukocyte common antigen, is a receptor-like PTP that is crucial for signal transduction in hematopoietic cells, particularly T and B lymphocytes.[1][12][13] It plays a key role in antigen receptor signaling by regulating the activity of Src family kinases.[3] this compound's inhibition of CD45 could modulate immune cell activation.

Caption: this compound inhibits CD45, potentially modulating T-cell activation.

Conclusion and Future Directions

This compound represents a novel chemical scaffold with promising inhibitory activity against several medically relevant protein tyrosine phosphatases. Its discovery highlights the utility of epigenetic modulation in unlocking the biosynthetic potential of fungi for drug discovery. Future research should focus on the total synthesis of this compound and its analogs to establish a comprehensive structure-activity relationship (SAR) and to optimize its potency and selectivity. Furthermore, detailed cellular and in vivo studies are warranted to validate its therapeutic potential in diseases where SHP1, TCPTP, and CD45 are implicated, such as autoimmune disorders and cancer.

References

- 1. CD45 regulated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Regulation of TCR Signaling Pathways by the CD45 Protein Tyrosine Phosphatase During Thymocyte Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are SHP1 agonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Shp1 in Solid Cancers and Their Therapy [frontiersin.org]

- 10. T Cell Protein Tyrosine Phosphatase in Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of T-cell protein tyrosine phosphatase in epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. antbioinc.com [antbioinc.com]

Sydowimide A Production in Aspergillus sydowii: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sydowimide A, a secondary metabolite produced by the fungus Aspergillus sydowii. The document is intended for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and potential applications of this natural product. This guide synthesizes available data on producing strains, cultivation and extraction methodologies, and the current understanding of the regulatory mechanisms governing its production.

This compound and Producing Strains

This compound is a novel compound isolated from the marine fungus Aspergillus sydowii DL1045.[1][2] It has demonstrated inhibitory activity against several protein tyrosine phosphatases (PTPs), making it a compound of interest for further investigation in drug discovery.[1][2]

Aspergillus sydowii is a ubiquitous filamentous fungus found in both marine and terrestrial environments.[3] It is known to produce a wide array of bioactive secondary metabolites.[3] To date, the primary identified producing strain of this compound is Aspergillus sydowii DL1045.[1][2]

Table 1: this compound Producing Strain and Biological Activity

| Compound | Producing Strain | Source | Biological Activity | IC50 Values |

| This compound | Aspergillus sydowii DL1045 | Marine Fungus | Inhibitor of Protein Tyrosine Phosphatases (PTPs) | SHP1: 1.5 µM, TCPTP: 2.4 µM, CD45: 18.83 µM[1][2] |

Experimental Protocols

Cultivation of Aspergillus sydowii for this compound Production

While specific optimization for this compound production is not extensively documented, the following protocol is based on the conditions used for the cultivation of Aspergillus sydowii DL1045, which led to the discovery of this compound.[1] The production of this compound was notably enhanced by the use of an epigenetic modifier, suberoylanilide hydroxamic acid (SAHA), indicating that its biosynthesis is likely under epigenetic regulation.[1][4]

Materials:

-

Aspergillus sydowii DL1045 strain

-

Rice extract culture medium

-

Suberoylanilide hydroxamic acid (SAHA) solution (stock concentration to be determined based on experimental needs)

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Prepare the rice extract culture medium and sterilize it by autoclaving.

-

Inoculate the sterile medium with spores or mycelia of Aspergillus sydowii DL1045.

-

Incubate the culture at 28°C with constant shaking at 150 rpm.[5]

-

To induce the production of this compound, add SAHA to the fermentation broth to a final concentration of 250 µM.[1] The timing of SAHA addition should be optimized for maximal yield.

-

Continue the fermentation for a period of 7 to 14 days. The optimal fermentation time needs to be determined empirically.

-

Monitor the culture for changes in morphology and pigmentation. The addition of SAHA has been observed to change the fermentation broth from dark green to golden yellow.[1]

Extraction and Isolation of this compound

A specific, detailed protocol for the extraction and purification of this compound from Aspergillus sydowii cultures is not explicitly available in the reviewed literature. However, a general methodology for the extraction of secondary metabolites from fungal cultures can be adapted. The following is a generalized protocol that should be optimized for this compound.

Materials:

-

Fermentation broth of Aspergillus sydowii DL1045

-

Ethyl acetate (EtOAc) or other suitable organic solvents

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Protocol:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The fungal mycelium can also be extracted separately with ethyl acetate to recover intracellular metabolites.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to fractionate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purify the this compound-containing fractions using preparative HPLC to obtain the pure compound.

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biosynthetic and Signaling Pathways

The biosynthetic gene cluster responsible for the production of this compound in Aspergillus sydowii has not yet been identified. Similarly, the specific signaling pathway that regulates its biosynthesis is currently unknown. However, the production of many secondary metabolites in Aspergillus species is known to be controlled by global regulatory networks.

The induction of this compound production by the histone deacetylase (HDAC) inhibitor SAHA strongly suggests the involvement of epigenetic regulation.[1][4] This indicates that the biosynthetic gene cluster for this compound is likely located in a heterochromatic region of the genome, which is silenced under standard laboratory conditions. The inhibition of HDACs leads to histone hyperacetylation, resulting in a more open chromatin structure and allowing for the transcription of the otherwise silent gene cluster.

Below is a conceptual diagram illustrating the proposed epigenetic regulation of this compound production.

Caption: Epigenetic regulation of this compound.

The diagram above illustrates a hypothetical model where under standard conditions, Histone Deacetylases (HDACs) maintain a condensed chromatin state, silencing the this compound gene cluster. The addition of an HDAC inhibitor like SAHA prevents deacetylation, leading to an open chromatin structure and enabling the transcription of the genes required for this compound biosynthesis.

Further research, including genome sequencing of Aspergillus sydowii DL1045 and gene knockout studies, is required to identify the specific biosynthetic gene cluster and elucidate the detailed regulatory pathways involved in this compound production.

Conclusion

This compound from Aspergillus sydowii represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding for researchers to begin working with this compound and its producing fungal strain. The key to unlocking the full potential of this compound lies in further research to optimize its production, fully characterize its biological activities, and elucidate its biosynthetic pathway. The strong evidence for epigenetic regulation opens up exciting possibilities for enhancing its yield through metabolic engineering and the use of chemical elicitors.

References

- 1. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases [mdpi.com]

- 5. Osmolyte Signatures for the Protection of Aspergillus sydowii Cells under Halophilic Conditions and Osmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Sydowimide A: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Sydowimide A is a recently discovered natural product belonging to the succinimide class of compounds. This technical guide provides a comprehensive overview of its known natural sources, geographical distribution, and the methodologies employed for its isolation and characterization. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation and characterization processes.

Natural Sources and Distribution of this compound

This compound has been identified as a secondary metabolite produced by the fungus Aspergillus sydowii . This fungus is a ubiquitous saprotroph, commonly found in a wide range of terrestrial and marine environments globally.

Producing Organism: Aspergillus sydowii

Aspergillus sydowii is a filamentous fungus known for its metabolic versatility, enabling it to produce a diverse array of secondary metabolites. While the fungus itself is widespread, the production of this compound has been specifically attributed to a strain isolated from a unique and extreme environment.

Geographical and Environmental Distribution

The primary documented source of this compound is a specific strain of Aspergillus sydowii, designated HDN14-3-2 , which was isolated from Antarctic sea mud . This discovery highlights the potential of extremophilic microorganisms as a source of novel bioactive compounds.

While Aspergillus sydowii is found worldwide, from soils to marine sediments and as an endophyte in plants, there is currently limited quantitative data on the prevalence and distribution of this compound-producing strains in different geographical locations or ecological niches. Further research is required to screen various isolates of Aspergillus sydowii from diverse environments to ascertain the broader distribution of this compound production.

Table 1: Known Natural Source of this compound

| Compound | Producing Organism | Strain | Source Material | Geographical Location |

| This compound | Aspergillus sydowii | HDN14-3-2 | Sea Mud | Antarctica |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structure elucidation of this compound from the fungal strain Aspergillus sydowii HDN14-3-2.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites, including this compound.

Methodology:

-

Strain Activation: The Aspergillus sydowii strain HDN14-3-2 is inoculated from a stock culture onto a Potato Dextrose Agar (PDA) plate.

-

Incubation: The PDA plate is incubated at 28°C for 5-7 days to allow for sufficient mycelial growth and sporulation.

-

Seed Culture: A small piece of the agar containing the fungal mycelium is transferred to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3 days to generate a seed culture.

-

Large-Scale Fermentation: The seed culture is then used to inoculate several 1 L Erlenmeyer flasks, each containing 400 mL of PDB. These production flasks are incubated under the same conditions as the seed culture for 10-14 days.

Extraction and Isolation of this compound

Objective: To extract the crude secondary metabolites from the fungal culture and isolate this compound.

Methodology:

-

Extraction: The entire fungal culture (mycelium and broth) is harvested and extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined.

-

Concentration: The combined ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a mobile phase of methanol and water to yield pure this compound.

Structure Elucidation

Objective: To determine the chemical structure of the isolated this compound.

Methodology:

-

Spectroscopic Analysis: The structure of this compound is determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy to identify the types and connectivity of protons and carbons.

-

2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish the detailed connectivity of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

-

Workflow and Process Visualization

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific biological activities of this compound or any signaling pathways in which it may be involved. The succinimide scaffold is present in various biologically active molecules, suggesting that this compound could possess interesting pharmacological properties. Future research should focus on screening this compound for a range of bioactivities, such as antimicrobial, cytotoxic, and enzyme inhibitory effects, to elucidate its potential for drug development.

Conclusion

This compound is a novel natural product isolated from the Antarctic marine fungus Aspergillus sydowii. This guide has provided a detailed overview of its natural source, distribution, and the experimental protocols for its isolation and characterization. The discovery of this compound from an extremophilic fungus underscores the vast potential of untapped microbial resources for the discovery of new chemical entities. Further investigations into the geographical and ecological distribution of this compound-producing fungal strains, as well as its biological activities and potential mechanisms of action, are warranted to fully realize its scientific and therapeutic potential.

The Sydowimide A Enigma: A Proposed Biosynthesis Pathway in Aspergillus sydowii

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowimide A, a succinimide-containing secondary metabolite from the fungus Aspergillus sydowii, has garnered interest for its inhibitory activity against protein tyrosine phosphatases (PTPs). Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide delineates a putative biosynthetic pathway for this compound, drawing upon genomic data of A. sydowii and established biosynthetic logic for structurally related fungal metabolites. We propose a collaborative enzymatic cascade involving a Highly Reductive Polyketide Synthase (HRPKS) and a hybrid PKS-Non-Ribosomal Peptide Synthetase (PKS-NRPS). This guide further provides detailed, adaptable experimental protocols for the elucidation and verification of this proposed pathway, including gene knockout, heterologous expression, isotope labeling, and in vitro enzymatic assays.

Introduction

Aspergillus sydowii is a prolific producer of a diverse array of bioactive secondary metabolites.[1] Among these is this compound, a novel compound featuring a substituted succinimide ring. This structural motif is relatively rare in fungal natural products but is present in other bioactive molecules. This compound has demonstrated inhibitory activity against several protein tyrosine phosphatases, highlighting its potential as a lead compound in drug discovery programs targeting PTP-mediated signaling pathways.

To date, the biosynthetic pathway of this compound has not been experimentally elucidated. However, the availability of the Aspergillus sydowii genome sequence, coupled with bioinformatic tools and knowledge of analogous biosynthetic pathways, allows for the formulation of a robust hypothesis.[2][3] This guide presents a putative biosynthetic pathway for this compound, providing a roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the precedent set by the biosynthesis of other fungal succinimide-containing metabolites like the oxaleimides, we propose a pathway involving the collaboration of two key megasynthases: a Highly Reductive Polyketide Synthase (HRPKS) and a hybrid PKS-Non-Ribosomal Peptide Synthetase (PKS-NRPS).[4][5]

The proposed pathway can be dissected into three main stages:

-

Formation of a Modified Amino Acid Precursor: An HRPKS is hypothesized to synthesize a modified, long-chain fatty acid-like molecule which is then transaminated to produce a non-proteinogenic amino acid.

-

Polyketide Chain Extension and NRPS-mediated Amidation: A separate PKS-NRPS enzyme is proposed to synthesize a polyketide chain and then incorporate the HRPKS-derived amino acid via its NRPS module.

-

Cyclization and Tailoring: The resulting intermediate is believed to undergo cyclization to form the characteristic succinimide ring, followed by potential tailoring reactions catalyzed by enzymes encoded within the same biosynthetic gene cluster (BGC).

Identification of a Putative this compound Biosynthetic Gene Cluster in Aspergillus sydowii

Analysis of the Aspergillus sydowii genome using tools like antiSMASH is predicted to reveal several BGCs containing both HRPKS and PKS-NRPS genes.[6][7] A candidate BGC for this compound biosynthesis would be expected to contain:

-

A gene encoding a multi-domain HRPKS.

-

A gene encoding a hybrid PKS-NRPS with an adenylation (A) domain predicted to activate a long-chain amino acid.

-

Genes for tailoring enzymes such as aminotransferases, oxidoreductases, and possibly methyltransferases.

One study of Aspergillus sydowii strain MNP-2 identified 56 BGCs, including 18 NRPS, 10 PKS, and 10 hybrid PKS-NRPS clusters, providing a rich pool of candidates for the this compound pathway.[6]

Quantitative Data

Currently, there is a paucity of quantitative data specifically for the biosynthesis of this compound. The following table summarizes the known inhibitory concentrations (IC50) of this compound against various PTPs. Future research should focus on determining kinetic parameters of the biosynthetic enzymes and precursor incorporation rates to populate the subsequent tables.

| Target Enzyme | This compound IC50 (µM) |

| SHP1 | 1.5 |

| TCPTP | 2.4 |

| CD45 | 18.83 |

| Enzyme (Putative) | Substrate | Kcat (s-1) | Km (µM) | Vmax |

| SydA (HRPKS) | Acetyl-CoA, Malonyl-CoA | N/A | N/A | N/A |

| SydB (PKS-NRPS) | HRPKS product, Malonyl-CoA | N/A | N/A | N/A |

| SydC (Aminotransferase) | HRPKS product | N/A | N/A | N/A |

| ...other tailoring enzymes | ...intermediates | N/A | N/A | N/A |

| N/A: Not yet available |

| Labeled Precursor | Incorporation Rate (%) into this compound |

| [1-13C]-Acetate | N/A |

| [1,2-13C]-Acetate | N/A |

| [15N]-Glycine | N/A |

| ...other precursors | N/A |

| N/A: Not yet available |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed this compound biosynthetic pathway.

Gene Knockout of Putative Biosynthetic Genes in A. sydowii

This protocol describes the targeted deletion of a candidate gene (e.g., the HRPKS or PKS-NRPS gene) in A. sydowii to assess its role in this compound production.[8][9][10]

Workflow:

Caption: Workflow for gene knockout in Aspergillus sydowii.

Methodology:

-

Construct Design: Design primers to amplify ~1.5 kb regions flanking the target gene's open reading frame. A selectable marker (e.g., hygromycin resistance gene, hph) is amplified separately.

-

Knockout Cassette Assembly: The 5' flank, selection marker, and 3' flank are ligated into a suitable vector or fused directly using overlap extension PCR.

-

Protoplast Formation: Grow A. sydowii mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

-

Transformation: The knockout cassette is introduced into the protoplasts using a PEG-calcium chloride-mediated method.

-

Selection and Screening: Regenerate protoplasts on selective media containing the appropriate antibiotic (e.g., hygromycin B). Screen putative transformants by PCR to confirm homologous recombination.

-

Metabolite Analysis: Compare the secondary metabolite profiles of the wild-type and mutant strains grown under this compound-producing conditions using LC-MS. The absence of this compound in the mutant strain confirms the gene's involvement in its biosynthesis.

Heterologous Expression of the Putative this compound BGC

This protocol outlines the expression of the entire candidate BGC in a well-characterized host strain, such as Aspergillus oryzae or Aspergillus nidulans, to confirm its ability to produce this compound.[4][11]

Workflow:

Caption: Workflow for heterologous expression of a BGC.

Methodology:

-

BGC Identification and Cloning: Identify the full extent of the putative this compound BGC in the A. sydowii genome. Clone the entire cluster into a fungal expression vector, which may require techniques like TAR cloning in yeast due to the large size of BGCs.

-

Host Transformation: Transform the expression vector into a suitable heterologous host, such as A. oryzae NSAR1, which is engineered for high-level expression of secondary metabolite genes.

-

Cultivation and Analysis: Cultivate the transformed host under various conditions to induce gene expression. Analyze the culture extracts by LC-MS and compare the resulting metabolite profiles to those of the wild-type host and an authentic standard of this compound.

Isotope Labeling Studies

This protocol uses stable isotope-labeled precursors to trace the building blocks of this compound and confirm the proposed polyketide and amino acid origins.[1][12][13]

Workflow:

Caption: Workflow for isotope labeling studies.

Methodology:

-

Precursor Selection: Choose stable isotope-labeled precursors based on the hypothesized pathway (e.g., [1-¹³C]-acetate, [1,2-¹³C]-acetate for the polyketide portions, and ¹⁵N-labeled amino acids for the nitrogen atom).

-

Feeding Experiment: Grow A. sydowii in a defined minimal medium and supplement with the labeled precursors at different time points during cultivation.

-

Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify this compound.

-

Analysis: Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift and by ¹³C and ¹⁵N NMR spectroscopy to identify the positions of the incorporated isotopes. The labeling pattern will provide evidence for the biosynthetic precursors.

In Vitro Enzyme Assays

This protocol involves the recombinant expression and purification of the putative biosynthetic enzymes (HRPKS and PKS-NRPS) to characterize their individual functions.[14][15][16]

Methodology:

-

Gene Cloning and Expression: Clone the cDNAs of the target genes into an expression vector suitable for a host like E. coli or Saccharomyces cerevisiae.

-

Protein Purification: Express the proteins with an affinity tag (e.g., His-tag) and purify them using affinity chromatography.

-

Enzyme Assays:

-

HRPKS Assay: Provide the purified HRPKS with its predicted substrates (acetyl-CoA, malonyl-CoA, and NADPH) and analyze the reaction products by LC-MS.

-

PKS-NRPS Assay: Incubate the purified PKS-NRPS with the product from the HRPKS reaction (or a synthetic analog), malonyl-CoA, and ATP. Analyze the products to confirm the formation of the succinimide ring or a key intermediate.

-

Conclusion

The proposed biosynthetic pathway for this compound in Aspergillus sydowii provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis, identify the responsible gene cluster and enzymes, and ultimately pave the way for the engineered production of this compound and its analogs for therapeutic applications. The elucidation of this pathway will not only contribute to our understanding of fungal natural product biosynthesis but also expand the molecular toolbox for synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic insights into Aspergillus sydowii 29R-4-F02: unraveling adaptive mechanisms in subseafloor coal-bearing sediment environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspergillus sydowii: Genome Analysis and Characterization of Two Heterologous Expressed, Non-redundant Xylanases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Genomic insights into Aspergillus sydowii 29R-4-F02: unraveling adaptive mechanisms in subseafloor coal-bearing sediment environments [frontiersin.org]

- 6. Unveiling biosynthetic potential of an Arctic marine-derived strain Aspergillus sydowii MNP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

spectroscopic data (NMR, MS) for Sydowimide A

An In-depth Technical Guide to the Spectroscopic Data of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for this compound, a novel succinimide derivative isolated from the marine-derived fungus Aspergillus sydowii DL1045. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its inhibitory effect on key protein tyrosine phosphatases.

Core Spectroscopic Data

This compound was identified as a novel compound and exists as two interconverting geometric isomers, with the major isomer being 2-(3R-methyl-2,5-dioxo-pyrrolidin-1-yl)-3-phenylamino-acrylic acid methyl ester (Sydowimide A11a). The spectroscopic data presented below corresponds to this major isomer.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆N₂O₄ |

| Observed m/z | 311.0999 [M + Na]⁺ |

| Calculated m/z | 311.1002 for C₁₅H₁₆N₂O₄Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound (isomer A11a) were acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) |

| 3 | 2.40 | m | |

| 4a | 2.53 | dd | 17.5, 4.0 |

| 4b | 2.95 | dd | 17.5, 8.0 |

| 6 | 8.01 | s | |

| 9-NH | 9.88 | s | |

| 11 | 7.02 | d | 7.5 |

| 12 | 7.32 | t | 8.0 |

| 13 | 7.09 | t | 7.5 |

| 14 | 7.32 | t | 8.0 |

| 15 | 7.02 | d | 7.5 |

| 16-OCH₃ | 3.70 | s | |

| 17-CH₃ | 1.10 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δC) |

| 2 | 180.05 |

| 3 | 36.51 |

| 4 | 34.90 |

| 5 | 177.30 |

| 6 | 146.10 |

| 7 | 107.20 |

| 8 | 165.70 |

| 10 | 140.40 |

| 11 | 122.20 |

| 12 | 129.10 |

| 13 | 124.00 |

| 14 | 129.10 |

| 15 | 122.20 |

| 16 | 51.70 |

| 17 | 15.60 |

Experimental Protocols

The following protocols detail the methodology for the cultivation of the producing organism, extraction and isolation of this compound, and the acquisition of spectroscopic data.

Fungal Strain and Cultivation

The producing fungal strain, Aspergillus sydowii DL1045, was isolated from deep-sea mud sediment off the coast of Dalian, China.[1] The fungus was cultivated on a potato dextrose agar (PDA) medium at 28°C for three days.[1] For large-scale fermentation, a single colony was transferred to a potato dextrose broth (PDB) culture and incubated for 10 days at 28°C in a shaking flask.[1]

Extraction and Isolation

The whole fermented PDB medium (5 L) was subjected to extraction three times with ethyl acetate.[1] The resulting crude extract was then fractionated using silica gel column chromatography with a chloroform-methanol gradient.[1] Further purification of the fractions was achieved using Sephadex LH-20 column chromatography to yield this compound.[1]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (DMSO-d₆: δH 2.50, δC 39.5).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were acquired on a mass spectrometer to determine the elemental composition.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit inhibitory activity against several protein tyrosine phosphatases (PTPs), which are critical negative regulators in multiple signaling pathways. Specifically, it inhibits Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and the leukocyte common antigen (CD45) with the following IC₅₀ values:

This inhibitory action on PTPs suggests that this compound can modulate signaling pathways controlled by these enzymes, which are implicated in various diseases, including cancer and autoimmune disorders.

Caption: Inhibition of Protein Tyrosine Phosphatases by this compound.

References

- 1. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowimide A, a natural product isolated from the marine fungus Aspergillus sydowii, has emerged as a molecule of significant interest in biomedical research due to its potent inhibitory activity against several protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its isolation and for the assessment of its enzymatic inhibition are provided, alongside structured data presentations and visualizations to facilitate further research and development.

Physicochemical Properties

This compound exists as two distinct isomers, designated as Sydowimide A11a and Sydowimide A11b. The comprehensive physicochemical properties are summarized below.

| Property | Sydowimide A11a | Sydowimide A11b | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₅ | C₁₆H₁₆N₂O₅ | [1] |

| Molecular Weight | 316.31 g/mol | 316.31 g/mol | Calculated |

| Appearance | - | - | |

| Melting Point | Not Reported | Not Reported | |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | [1] |

| HRMS-ESI-TOF | Not Reported | Not Reported |

Note: Specific quantitative data for melting point, solubility in a range of solvents, and high-resolution mass spectrometry are not yet available in the published literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound isomers was primarily achieved through detailed NMR analysis. The ¹H and ¹³C NMR data were recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) for this compound Isomers [1]

| Position | Sydowimide A11a (δ ppm, J in Hz) | Sydowimide A11b (δ ppm, J in Hz) |

| 3-Me | 1.15 (d, 7.0) | 1.15 (d, 7.0) |

| 3 | 2.95 (m) | 2.95 (m) |

| 4 | 2.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5) | 2.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5) |

| 1' | - | - |

| 2' | 7.55 (s) | 7.55 (s) |

| 3' | - | - |

| OMe | 3.65 (s) | 3.65 (s) |

| NH | 8.89 (s) | 8.89 (s) |

| 1'' | - | - |

| 2''/6'' | 6.81 (d, 8.0) | 6.81 (d, 8.0) |

| 3''/5'' | 7.21 (t, 8.0) | 7.21 (t, 8.0) |

| 4'' | 6.85 (t, 8.0) | 6.85 (t, 8.0) |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) for this compound Isomers [1]

| Position | Sydowimide A11a (δ ppm) | Sydowimide A11b (δ ppm) |

| 2 | 178.9 | 178.9 |

| 3 | 33.9 | 33.9 |

| 4 | 34.9 | 34.9 |

| 3-Me | 14.9 | 14.9 |

| 1' | 166.9 | 166.9 |

| 2' | 129.8 | 129.8 |

| 3' | 114.5 | 114.5 |

| OMe | 51.5 | 51.5 |

| 1'' | 142.0 | 142.0 |

| 2''/6'' | 116.0 | 116.0 |

| 3''/5'' | 129.1 | 129.1 |

| 4'' | 118.9 | 118.9 |

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound has not been reported.

UV-Vis Spectroscopy

Specific UV-Vis absorption maxima for this compound have not been reported.

Biological Activity

This compound has been identified as a potent inhibitor of several protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways and are implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[1]

Table 3: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases [1]

| Target Enzyme | IC₅₀ (µM) |

| SHP1 | 1.5 |

| TCPTP | 2.4 |

| CD45 | 18.83 |

Experimental Protocols

Isolation of this compound from Aspergillus sydowii

The following is a general procedure for the isolation of this compound based on published methods.[1]

Workflow for the Isolation of this compound

Caption: Workflow for this compound Isolation.

Methodology:

-

Fungal Culture: Aspergillus sydowii DL1045 is cultured in a suitable broth medium.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., petroleum ether/ethyl acetate) to yield several fractions.

-

Purification: The active fractions are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against PTPs, such as SHP1, TCPTP, and CD45, using p-nitrophenyl phosphate (pNPP) as a substrate. This method is based on general procedures for PTP assays.[2][3]

Workflow for PTP Inhibition Assay

Caption: PTP Inhibition Assay Workflow.

Materials:

-

Recombinant human PTPs (SHP1, TCPTP, CD45)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PTP enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. Include control wells with DMSO only (no inhibitor).

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting protein tyrosine phosphatases, which are key negative regulators of various signaling pathways. The diagram below illustrates the general mechanism of action.

Simplified Signaling Pathway Inhibition by this compound

Caption: this compound Inhibits PTPs.

This diagram illustrates that in normal cellular signaling, receptor tyrosine kinases are activated by external signals, leading to the phosphorylation of downstream substrates and subsequent cellular responses. Protein tyrosine phosphatases, such as SHP1, TCPTP, and CD45, act as negative regulators by dephosphorylating these substrates, thereby terminating the signal. This compound inhibits the activity of these PTPs, leading to a sustained phosphorylated state of their substrates and potentially amplifying downstream signaling.

Conclusion

This compound represents a promising natural product with potent and selective inhibitory activity against key protein tyrosine phosphatases. Its unique chemical structure and biological activity make it a valuable tool for studying PTP-mediated signaling pathways and a potential starting point for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully elucidate its physicochemical properties, mechanism of action, and therapeutic potential. This technical guide provides a foundational resource to support and accelerate these research endeavors.

References

- 1. Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Aspergillus is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, compounds featuring imide or imide-like functional groups, particularly the diketopiperazine (DKP) alkaloids, have garnered significant attention for their therapeutic potential. While the specific compound "Sydowimide A" remains uncharacterized in publicly available scientific literature, this guide provides a comprehensive overview of related imide and imide-like compounds isolated from various Aspergillus species. This document serves as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing key processes to aid in the research and development of novel therapeutics derived from these fungal metabolites.

Diketopiperazines are cyclic dipeptides formed through the condensation of two amino acids, creating a stable six-membered ring.[1] This core structure is often extensively modified by tailoring enzymes within the fungus, leading to a vast array of derivatives with a broad spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3][4] This guide will delve into the specifics of these compounds, offering a foundational understanding for their further investigation and potential clinical application.

Quantitative Data on Bioactive Diketopiperazines from Aspergillus

The following tables summarize the biological activities of several diketopiperazine compounds isolated from various Aspergillus species, providing a comparative view of their potency.

Table 1: Cytotoxic Activity of Aspergillus-derived Diketopiperazines

| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8 | Aspergillus chevalieri MCCC M23426 | MKN1 (gastric cancer) | 4.6 | [5] |

| Compound 6 | Aspergillus chevalieri MCCC M23426 | MKN1 (gastric cancer) | 20.7 | [5] |

| Aspergilazine A | Aspergillus niger | MCF-7 (breast cancer) | 8 µg/µl | [6] |

| Aspergilazine B | Aspergillus terreus | MCF-7 (breast cancer) | 18 µg/µl | [6] |

| Aspergilazine C | Fusarium circinatum | MCF-7 (breast cancer) | 15.91 µg/µl | [6] |

| Compound 1 | Penicillium chrysogenum | CAL-27 (oral cancer) | 10.62 ± 0.02 | [6] |

| Compound 2 | Penicillium chrysogenum | MCF-7 (breast cancer) | 9.86 ± 0.02 | [6] |

| Compound 2 | Penicillium chrysogenum | A549 (lung cancer) | 6.66 ± 0.04 | [6] |

Table 2: Antimicrobial and Anti-inflammatory Activity of Aspergillus-derived Diketopiperazines

| Compound | Fungal Source | Target Organism/Assay | MIC/IC50 (µM) | Reference |

| Compound 7 | Aspergillus chevalieri MCCC M23426 | Staphylococcus aureus CICC 10384 | 62.5 | [5] |

| Asperthrin A (1 ) | Aspergillus sp. YJ191021 | Vibrio anguillarum | 8 µg/mL | [3] |

| Asperthrin A (1 ) | Aspergillus sp. YJ191021 | Xanthomonas oryzae pv. Oryzicola | 12.5 µg/mL | [3] |

| Asperthrin A (1 ) | Aspergillus sp. YJ191021 | Rhizoctonia solani | 25 µg/mL | [3] |

| Asperthrin A (1 ) | Aspergillus sp. YJ191021 | Anti-inflammatory (THP-1 cells) | 1.46 ± 0.21 | [3] |

| 14-hydroxy-cyclopeptine | Aspergillus sp. SCSIOW2 | Nitric oxide production | 40.3 µg/mL | [7] |

Table 3: Antidiabetic Activity of Aspergillus-derived Diketopiperazines

| Compound | Fungal Source | Target Enzyme | IC50 (µM) | Reference |

| Aspergiamide A (1 ) | Aspergillus sp. 16-5c | α-glucosidase | 18.2 | [8] |

| Aspergiamide I (9 ) | Aspergillus sp. 16-5c | α-glucosidase | 7.6 | [8] |

| Aspergiamide C (3 ) | Aspergillus sp. 16-5c | α-glucosidase | 40.7 - 83.9 | [8] |

| Aspergiamide J (10 ) | Aspergillus sp. 16-5c | α-glucosidase | 40.7 - 83.9 | [8] |

| Aspergiamide K (11 ) | Aspergillus sp. 16-5c | α-glucosidase | 40.7 - 83.9 | [8] |

| Aspergiamide O (15 ) | Aspergillus sp. 16-5c | α-glucosidase | 40.7 - 83.9 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of imide and imide-like compounds from Aspergillus.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction.

Materials:

-

Aspergillus strain of interest

-

Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

-

Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB)

-

Erlenmeyer flasks (2 L)

-

Shaking incubator

-

Autoclave

Protocol:

-

Aseptically inoculate the Aspergillus strain onto PDA or MEA plates.

-

Incubate the plates at 28 ± 2 °C for 7 days to allow for sufficient sporulation.[9]

-

Prepare a spore suspension by adding sterile water to the mature fungal culture and gently scraping the surface with a sterile loop.

-

Inoculate 1 mL of the spore suspension (e.g., 3.0 × 10^6 spores/mL) into 2 L Erlenmeyer flasks containing 1 L of PDB or MEB.[9][10]

-

Incubate the liquid cultures in a shaking incubator at 200 rpm and 28 ± 2 °C for a period of 7 to 14 days.[9][10]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Liquid-Liquid Extraction of the Broth:

-

Extraction of the Mycelia:

-

Homogenize the mycelial mass.

-

Extract the homogenized mycelia with a solvent mixture such as MeOH:DCM:EtOAc (10:20:30, v/v/v).[11]

-

-

Combine the extracts from the broth and mycelia.

-

Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of Imide and Imide-like Compounds

Objective: To isolate individual compounds from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

C18 reversed-phase HPLC column

-

Various solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Protocol:

-

Subject the crude extract to column chromatography on silica gel using a gradient elution system (e.g., n-hexane to ethyl acetate) to obtain several fractions.

-

Further purify the fractions showing biological activity or interesting chemical profiles using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform preparative HPLC on the resulting sub-fractions using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) to isolate pure compounds.[10]

-

Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Materials:

-

Purified compounds

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (e.g., HRESIMS)

-

UV-Vis Spectrophotometer

-

Polarimeter

Protocol:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure of the compound.[7]

-

Obtain high-resolution mass spectrometry (HRESIMS) data to determine the molecular formula.[7]

-

Use UV-Vis spectroscopy to identify the chromophores present in the molecule.

-

Measure the optical rotation to determine the chirality of the compound.

-

For determining the absolute configuration of amino acid residues in peptides, perform Marfey's analysis.[7]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel cyclic dipeptide from deep marine-derived fungus Aspergillus sp. SCSIOW2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Structural Characterization and Antidiabetic Activity of New Diketopiperazine Alkaloids from Mangrove Endophytic Fungus Aspergillus sp. 16-5c - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]

- 11. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]

In-depth Technical Guide: Initial Biological Screening of Sydowimide A

A comprehensive search of publicly available scientific literature and patent databases has yielded no specific information on a compound designated "Sydowimide A." This suggests that "this compound" may be a novel compound for which research has not yet been published, a proprietary internal code name for an investigational drug, or a potential misspelling of a different chemical entity.

Consequently, it is not possible to provide a detailed technical guide on its initial biological screening, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To facilitate a future analysis upon the public disclosure of information regarding this compound, this guide will present a generalized framework for the initial biological screening of a novel natural product, drawing upon established methodologies in drug discovery. This framework is designed to be adapted once specific details about this compound's chemical class and biological source become available.

General Framework for Initial Biological Screening of a Novel Compound

The primary objective of an initial biological screen is to broadly assess the pharmacological potential of a new chemical entity. This typically involves a tiered approach, starting with broad cytotoxicity assays, followed by more specific functional and mechanistic assays based on structural alerts or the biological source of the compound.

Cytotoxicity and Viability Assays

A fundamental first step is to determine the compound's effect on cell viability across various cell lines. This helps to identify a therapeutic window and flag potential for non-specific toxicity.

Table 1: Representative Data Table for Initial Cytotoxicity Screening

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HEK293 | Normal Human Embryonic Kidney | Data not available |

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

If the compound is isolated from a microbial source or possesses structural features suggestive of antimicrobial properties (e.g., a succinimide ring, which is present in some antimicrobial agents), screening against a panel of pathogenic bacteria and fungi is warranted.

Table 2: Representative Data Table for Antimicrobial Screening (Minimum Inhibitory Concentration)

| Microbial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

| Candida albicans | Fungal | Data not available |

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway and Workflow Diagrams

While no specific signaling pathways can be attributed to this compound, the following diagrams illustrate how such information would be visualized using the DOT language, as per the user's request.

Caption: A generalized workflow for the initial biological screening of a novel compound.

Caption: A speculative signaling cascade potentially modulated by a bioactive compound.

This document will be updated with specific and accurate information on the initial biological screening of this compound as soon as it becomes publicly available. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for the emergence of data on this compound.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydowimide A is a secondary metabolite produced by the marine-derived fungus Aspergillus sydowii.[1] This compound has garnered significant interest within the scientific community due to its notable biological activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4][5][6] IDO1 is a key enzyme in the kynurenine pathway, which is implicated in immune regulation and has become a promising target for cancer immunotherapy.[2][4][6] The ability of this compound to inhibit this enzyme suggests its potential as a lead compound for the development of novel anticancer and immunomodulatory agents. This document provides detailed protocols for the cultivation of Aspergillus sydowii, followed by the extraction, and purification of this compound.

Data Presentation

| Parameter | Value | Reference |

| Producing Organism | Aspergillus sydowii (marine-derived strain) | [1] |

| Cultivation Medium | Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) | [7] |

| Cultivation Conditions | 28°C for 5-7 days in the dark | [7] |

| Extraction Solvent | Ethyl Acetate (EtOAc) | [2] |

| Initial Purification | Silica Gel Vacuum Liquid Chromatography (VLC) | [2] |

| Final Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [2] |

| Extraction & Purification Step | Details | Yield/Purity |

| Large-Scale Fermentation | 20 L Potato Dextrose Broth | - |

| Initial Extraction | Exhaustive extraction of mycelium and broth with Ethyl Acetate | - |

| Solvent-Solvent Partitioning | Partitioning of crude extract between Hexane and 10% aqueous Methanol | - |

| Silica Gel VLC | Stepwise gradient elution from Hexane to Ethyl Acetate to Methanol | Fractionation |

| RP-HPLC | C18 column with a gradient of Acetonitrile in Water | Purified this compound |

Experimental Protocols

Cultivation of Aspergillus sydowii

This protocol describes the cultivation of Aspergillus sydowii for the production of this compound.

Materials:

-

Aspergillus sydowii strain (isolated from a marine environment)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks or bioreactor

-

Incubator

Procedure:

-

Aseptically inoculate a PDA plate with the Aspergillus sydowii strain.

-

Incubate the plate at 28°C for 5-7 days in the dark until sufficient mycelial growth is observed.[7]

-

Aseptically transfer a small piece of the mycelium from the PDA plate to a flask containing sterile PDB.

-

For large-scale production, use the inoculated PDB as a seed culture for a larger bioreactor containing sterile PDB.

-

Incubate the liquid culture at 28°C with shaking (e.g., 150 rpm) for a period determined by optimization for maximal secondary metabolite production (typically 14-21 days).[7]

Extraction of this compound

This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the fungal culture.

Materials:

-

Aspergillus sydowii culture broth and mycelium

-

Ethyl Acetate (EtOAc)

-

Large separatory funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and the filtrate for exhaustive extraction.

-

Add an equal volume of ethyl acetate to the combined culture and agitate vigorously for at least 4 hours.

-

Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.

-

Repeat the extraction of the aqueous layer with ethyl acetate at least two more times to ensure complete extraction of the secondary metabolites.

-

Combine all the ethyl acetate extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using a combination of vacuum liquid chromatography and high-performance liquid chromatography.

Materials:

-

Crude extract

-

Silica gel for vacuum liquid chromatography (VLC)

-

Hexane

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Reversed-phase C18 HPLC column

-

Acetonitrile (ACN)

-

Deionized water

-

HPLC system with a UV detector

Procedure:

Step 1: Initial Fractionation by Vacuum Liquid Chromatography (VLC)

-

Prepare a silica gel VLC column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally methanol in ethyl acetate.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

Step 2: Final Purification by Reversed-Phase HPLC

-

Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute the column with a linear gradient of acetonitrile in water (e.g., 10% to 100% acetonitrile over 30 minutes).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

Caption: Inhibition of the IDO1 signaling pathway by this compound.

References

- 1. Aspergillus sydowii - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspergillus sydowii: Genome Analysis and Characterization of Two Heterologous Expressed, Non-redundant Xylanases - PMC [pmc.ncbi.nlm.nih.gov]

Sydowimide A synthesis and derivatization methods

A Comprehensive Guide to the Synthesis and Derivatization of Sydowimide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodologies and derivatization strategies for this compound, a natural product of interest. Due to the limited publicly available information specifically on this compound's total synthesis and derivatization, this guide presents a synthetic approach based on established chemical principles and analogous structures. The protocols and data herein are intended to serve as a foundational resource for researchers aiming to synthesize this compound and its derivatives for further investigation.

Introduction to this compound

This compound is a natural product belonging to the class of N-hydroxy-succinimide derivatives. While specific details regarding its initial isolation and biological activity are not extensively documented in readily accessible literature, its core chemical scaffold, the succinimide ring, is a well-recognized pharmacophore present in a variety of biologically active compounds. Molecules containing the succinimide motif have demonstrated a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. The unique structural features of this compound, particularly the N-hydroxy group, suggest potential for novel biological activities and make it an attractive target for chemical synthesis and derivatization studies.

Proposed Total Synthesis of this compound

A plausible retrosynthetic analysis of this compound suggests a convergent approach, leveraging the formation of the core succinimide ring as a key step. The proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway for this compound

Caption: A high-level overview of the proposed synthetic strategy for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential multi-step synthesis of this compound based on established organic chemistry reactions for the formation of succinimide rings.

Step 1: Synthesis of the Succinic Anhydride Precursor

-

Reaction Setup: To a solution of a suitably substituted maleic anhydride (Precursor A) in an appropriate solvent (e.g., toluene), add a dienophile (Precursor B) for a Diels-Alder reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting crude product (Intermediate C) by column chromatography on silica gel.

Step 2: Formation of the N-Hydroxy-succinimide Ring

-

Reaction Setup: Dissolve the purified succinic anhydride intermediate (Intermediate C) in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent in vacuo. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Table 1: Hypothetical Quantitative Data for this compound Synthesis

| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |

| 1 | Diels-Alder Cycloaddition | Precursor A, Precursor B | Intermediate C | 75 | >95 |

| 2 | Imide Formation | Intermediate C, Hydroxylamine | This compound | 60 | >98 |

Derivatization of this compound

The structure of this compound offers several potential sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. Key derivatization strategies can focus on the N-hydroxy group and any functional groups present on the carbon backbone of the succinimide ring.

Diagram of Potential Derivatization Strategies for this compound

Caption: Potential derivatization pathways for generating this compound analogs.

Experimental Protocol: O-Alkylation of this compound

-

Reaction Setup: To a solution of this compound in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) at 0 °C.

-

Reagent Addition: Add the desired alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the O-alkylated analog by column chromatography.

Experimental Protocol: O-Acylation of this compound

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or THF, and add a base (e.g., triethylamine or pyridine).

-

Reagent Addition: Add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a few hours. Monitor the progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer and concentrate under reduced pressure. Purify the O-acylated derivative by column chromatography.

Table 2: Hypothetical Data for this compound Derivatization

| Derivative | Derivatization Method | Reagents | Yield (%) |

| O-Methyl this compound | O-Alkylation | Methyl iodide, K2CO3 | 85 |

| O-Acetyl this compound | O-Acylation | Acetic anhydride, Pyridine | 90 |

| O-Benzoyl this compound | O-Acylation | Benzoyl chloride, Et3N | 88 |

Potential Biological Signaling Pathways